Hexamethyldisilazane

Descripción

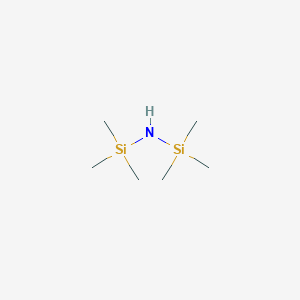

Structure

3D Structure

Propiedades

IUPAC Name |

[dimethyl-(trimethylsilylamino)silyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19NSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUAGWLWBBFQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19NSi2 | |

| Record name | HEXAMETHYL DISILAZANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27495-70-1, Array | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27495-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethyldisilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025395 | |

| Record name | Hexamethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethyl disilazane appears as a liquid. May be toxic by ingestion. Irritates skin and eyes. Vapors are heavier than air. May emit highly toxic nitrogen oxide fumes when heated to decomposition. Used to make other chemicals., Liquid | |

| Record name | HEXAMETHYL DISILAZANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

125 °C | |

| Record name | HEXAMETHYLDISILAZANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

48 °F (NFPA, 2010), 27 °C, 81 °F (27 °C) closed cup, 14 °C (closed cup) /from table/ | |

| Record name | HEXAMETHYL DISILAZANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethyldisilazane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLDISILAZANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in acetone, benzene, ethyl ether, heptane, perchloroethylene, Insol in water, reacts slowly, In water, 392 mg/l @ 25 °C /Estimated/ | |

| Record name | HEXAMETHYLDISILAZANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7741 g/cu cm at 25 °C | |

| Record name | HEXAMETHYLDISILAZANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

13.8 [mmHg], 13.8 mm Hg at 25 °C | |

| Record name | Hexamethyldisilazane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLDISILAZANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

999-97-3, 4039-32-1 | |

| Record name | HEXAMETHYL DISILAZANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethyldisilazane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethyldisilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium hexamethyldisilazane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexamethyldisilazane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexamethyldisilazane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLDISILAZANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H36C68P1BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAMETHYLDISILAZANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Hexamethyldisilazane chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and significant applications of hexamethyldisilazane (HMDS). As a versatile organosilicon compound, HMDS is a critical reagent in organic synthesis and materials science, primarily utilized for its efficacy as a silylating agent. This document serves as a detailed resource, offering quantitative data, experimental protocols, and visual representations of key processes to support advanced research and development.

Core Chemical and Physical Properties

This compound is a colorless, flammable liquid with a pungent, ammonia-like odor. It is miscible with a majority of organic solvents but reacts with water. A summary of its key physical and chemical properties is presented below for quick reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₉NSi₂ |

| Molecular Weight | 161.39 g/mol [1][2] |

| Appearance | Colorless liquid[3][4][5] |

| Odor | Ammonia-like[4][5] |

| Boiling Point | 126 °C[4][5][6] |

| Melting Point | -78 °C[4] |

| Density | 0.774 g/mL[7] |

| Refractive Index (n20/D) | 1.407[8] |

| Flash Point | 8 °C (46 °F)[7] |

| Solubility | Miscible with acetone, benzene, ethyl ether, heptane, and perchloroethylene.[8] Reacts with water.[4][9] |

Molecular Structure and Spectroscopic Profile

The molecular architecture of HMDS is characterized by two trimethylsilyl (B98337) groups bonded to a central nitrogen atom. Electron diffraction studies have elucidated its key geometric parameters.

Table 2: Molecular Geometry of this compound

| Parameter | Value | Reference |

| Si-N Bond Length | 173.5 pm | [2][10] |

| Si-N-Si Bond Angle | 125.5° | [2][10] |

Spectroscopic analysis is fundamental for the verification and characterization of HMDS in experimental settings.

Table 3: Spectroscopic Data of this compound

| Spectroscopy | Key Peaks and Features |

| ¹H NMR | A single peak is observed due to the 18 chemically equivalent protons of the two trimethylsilyl groups. |

| ¹³C NMR | A single resonance corresponding to the six equivalent methyl carbon atoms is present.[11] |

| IR Spectroscopy | Characteristic absorption bands include those for N-H stretching, Si-N bond vibrations, and C-H stretching and bending modes. |

| Mass Spectrometry | The mass spectrum displays the molecular ion peak (M+) along with a characteristic fragmentation pattern. |

Key Experimental Protocols

General Protocol for Silylation of Alcohols

The primary application of HMDS is the silylation of compounds with active hydrogen atoms, such as alcohols, to form trimethylsilyl ethers. This process is crucial for protecting hydroxyl groups during multi-step organic syntheses.

Materials:

-

This compound (HMDS)

-

Alcohol substrate

-

Anhydrous, inert solvent (e.g., acetonitrile)

-

Catalyst (e.g., Iodine, ZnCl₂, or a drop of trimethylchlorosilane)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Heating apparatus (if required)

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of the alcohol in the anhydrous solvent.

-

Reagent Addition: Add 0.5 equivalents of this compound to the stirred solution.[6]

-

Catalysis: Introduce a catalytic amount of iodine (or other suitable catalyst). The reaction is often efficient at room temperature.[12] For less reactive substrates, warming the mixture to 40–50 °C may be necessary.[6]

-

Reaction Monitoring: The reaction progress can be monitored by observing the cessation of ammonia (B1221849) evolution.[6] Analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can also be employed.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the solvent and volatile byproducts. The resulting trimethylsilyl ether is often of sufficient purity for subsequent steps but can be further purified by distillation or column chromatography if required.

Protocol for Surface Treatment of Silicon Wafers in Photolithography

HMDS is extensively used in the semiconductor industry as an adhesion promoter for photoresists on silicon wafers.[8][13] The vapor priming process described here renders the wafer surface hydrophobic, ensuring optimal photoresist adhesion.

Materials:

-

Silicon wafers

-

This compound (HMDS), semiconductor grade

-

Vapor prime oven or a vacuum chamber equipped for HMDS delivery

-

High-purity nitrogen gas

Methodology:

-

Dehydration Bake: The silicon wafers are first subjected to a dehydration bake to remove adsorbed moisture from the surface. This is typically carried out at temperatures between 140 °C and 160 °C in a vacuum or under a stream of dry nitrogen.[14]

-

HMDS Vapor Exposure: Following dehydration, the wafers are exposed to HMDS vapor within the same chamber, typically at a temperature of 130-160°C.[14] This allows the HMDS to react with the hydroxyl groups on the wafer surface.

-

Surface Reaction: The HMDS molecules react with the surface silanol (B1196071) (Si-OH) groups, replacing them with trimethylsilyl groups. This chemical modification reduces the surface energy and creates a hydrophobic layer.[15]

-

Nitrogen Purge: After the specified exposure time, the chamber is purged with high-purity nitrogen to remove excess HMDS and the ammonia byproduct.

-

Verification: The effectiveness of the treatment is verified by measuring the water contact angle on the wafer surface, which should increase significantly (typically to between 65° and 80°) after successful priming.[14]

Visualized Workflows and Mechanisms

Visual diagrams are provided below to illustrate the logical flow of key processes involving HMDS.

Caption: Synthesis of this compound.

Caption: Silylation of an alcohol with HMDS.

Caption: HMDS vapor priming workflow for silicon wafers.

Safety and Handling Protocols

Due to its flammable and corrosive nature, strict safety protocols must be observed when handling HMDS.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles with side shields or a face shield, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[7][9][16]

-

Ventilation: All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]

-

Storage: Store HMDS in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[17] The container should be kept tightly sealed.

-

Fire Safety: HMDS is highly flammable.[9] Use Class B fire extinguishers (dry chemical or carbon dioxide). Avoid using water, as it reacts with HMDS to produce ammonia.[9]

-

Spill Management: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material such as sand or vermiculite (B1170534) and place it in a sealed container for proper disposal.[9][18]

-

Disposal: Dispose of HMDS waste in accordance with all applicable federal, state, and local regulations.[7]

References

- 1. This compound (hmds) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound (HMDS) - Ataman Kimya [atamanchemicals.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. nbinno.com [nbinno.com]

- 5. HMDS - this compound CAS 999-97-3 I GLindia Chemicals [glindiachemicals.com]

- 6. General Silylation Procedures - Gelest [technical.gelest.com]

- 7. tedpella.com [tedpella.com]

- 8. sanjaychemindia.com [sanjaychemindia.com]

- 9. globalsilicones.org [globalsilicones.org]

- 10. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]

- 11. This compound(999-97-3) 13C NMR spectrum [chemicalbook.com]

- 12. Mild and Highly Efficient Method for the Silylation of Alcohols Using this compound Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]

- 13. This compound: Uses, Reactions and Toxicity_Chemicalbook [chemicalbook.com]

- 14. biolinscientific.com [biolinscientific.com]

- 15. brighton-science.com [brighton-science.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. This compound - Safety Data Sheet [chemicalbook.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Hexamethyldisilazane: A Comprehensive Technical Guide to Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilazane (HMDS) is a versatile and widely utilized organosilicon compound with the chemical formula [(CH₃)₃Si]₂NH. It serves as a cornerstone reagent in a multitude of chemical transformations, primarily as a potent silylating agent. This technical guide provides an in-depth exploration of the synthesis of HMDS, its mechanism of action, detailed experimental protocols, and its critical applications, particularly within the pharmaceutical industry.

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound predominantly relies on the reaction of trimethylsilyl (B98337) chloride with ammonia (B1221849).[1][2] Variations of this method, along with alternative routes, have been developed to optimize yield, purity, and reaction conditions.

Industrial Synthesis from Trimethylsilyl Chloride and Ammonia

The most common industrial method for producing HMDS involves the reaction between trimethylsilyl chloride ((CH₃)₃SiCl) and ammonia (NH₃).[2] The stoichiometry of the reaction is crucial for maximizing the yield and minimizing byproducts.

The balanced chemical equation for this reaction is:

2 (CH₃)₃SiCl + 3 NH₃ → [(CH₃)₃Si]₂NH + 2 NH₄Cl[2]

This process requires careful control of temperature and pressure to achieve high yields and purity.[2] The byproduct, ammonium (B1175870) chloride (NH₄Cl), is a solid that precipitates out of the reaction mixture and is typically removed by filtration. The crude HMDS is then purified by distillation.[2]

A continuous process for industrial production involves introducing trimethylchlorosilane and gaseous ammonia into a reactor with high shear agitation to form a slurry.[3] The ammonium chloride is then continuously separated to yield a solution primarily composed of this compound.[3]

Table 1: Quantitative Data for Industrial HMDS Synthesis

| Parameter | Value | Reference |

| Reactants | Trimethylsilyl chloride, Ammonia | [2] |

| Molar Ratio (NH₃:(CH₃)₃SiCl) | 3.03-3.2 : 2 | [4] |

| Reaction Temperature | 40-50 °C | [5] |

| Reaction Pressure | 0.1 - 0.2 MPa | [5] |

| Yield | Up to 99.0% | [6] |

| Purity | >99.0% | [7] |

Laboratory Synthesis

On a laboratory scale, HMDS can be synthesized using similar principles to the industrial process, often with modifications to suit smaller reaction volumes and standard laboratory equipment.

Experimental Protocol: Laboratory Synthesis of this compound

Materials:

-

Trimethylchlorosilane ((CH₃)₃SiCl)

-

Anhydrous ammonia (gas)

-

Inert solvent (e.g., toluene (B28343), hexane)

-

Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a condenser with a drying tube.

Procedure:

-

In a fume hood, charge the three-necked flask with trimethylchlorosilane and the inert solvent.

-

Cool the flask in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 30 °C.

-

A white precipitate of ammonium chloride will form. Continue the addition of ammonia until the reaction is complete (typically monitored by the cessation of precipitate formation).

-

Filter the reaction mixture to remove the ammonium chloride.

-

Wash the filtrate with water to remove any remaining ammonium chloride.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Fractionally distill the dried organic layer. Collect the fraction boiling at 125-126 °C, which is pure this compound.[2]

Alternative Synthesis Routes

Alternative methods for HMDS synthesis have been developed, primarily utilizing hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃) as a starting material. These routes can be advantageous in specific contexts, such as avoiding the use of gaseous ammonia.

One such method involves the following steps:

-

Reaction of hexamethyldisiloxane with dry hydrogen chloride gas to generate trimethylchlorosilane and water.[8]

-

The resulting mixture of hexamethyldisiloxane and trimethylchlorosilane is then reacted with dry ammonia gas to produce HMDS and ammonium chloride.[8]

Mechanism of Action: Silylation

This compound's primary function in organic synthesis is as a silylating agent. Silylation is the process of replacing an active hydrogen atom in a molecule with a silyl (B83357) group, most commonly the trimethylsilyl (TMS) group, -Si(CH₃)₃.[9] This derivatization is widely employed to:

-

Protect sensitive functional groups: Hydroxyl, amino, and carboxyl groups can be temporarily protected as their TMS derivatives to prevent them from undergoing unwanted reactions during a synthetic sequence.[10]

-

Increase volatility: Silylated compounds are generally more volatile than their parent compounds, which is advantageous for analysis by gas chromatography (GC) and mass spectrometry (MS).[11]

-

Enhance solubility in nonpolar solvents.

The general reaction for silylation of an alcohol (R-OH) with HMDS is:

2 R-OH + [(CH₃)₃Si]₂NH → 2 R-OSi(CH₃)₃ + NH₃

The reaction is believed to proceed via a nucleophilic attack of the oxygen atom of the hydroxyl group on the silicon atom of the HMDS molecule.[9] The nitrogen atom in HMDS is a good leaving group, and the reaction is driven to completion by the evolution of ammonia gas.

Caption: General mechanism of alcohol silylation by HMDS.

Catalysis in Silylation Reactions

While HMDS is an effective silylating agent, its reactivity can be insufficient for sterically hindered or less reactive substrates. In such cases, catalysts are employed to enhance the rate and efficiency of the silylation reaction.

Iodine-Catalyzed Silylation:

Iodine has been found to be a highly efficient and nearly neutral catalyst for the trimethylsilylation of a wide range of alcohols using HMDS.[1][12] The proposed mechanism suggests that iodine polarizes the Si-N bond in HMDS, creating a more reactive silylating species.[1]

Caption: Proposed mechanism for iodine-catalyzed silylation.

Applications in Drug Development

HMDS plays a pivotal role in the synthesis of numerous pharmaceutical compounds, where it is used for the protection of functional groups in starting materials and intermediates.

Synthesis of Gemcitabine (B846)

Gemcitabine, an anticancer drug, is synthesized using a multi-step process where HMDS is employed to silylate the nucleobase cytosine.[13] This protection step is crucial for the subsequent glycosylation reaction.

Experimental Workflow: Silylation of Cytosine in Gemcitabine Synthesis

Caption: Workflow for the synthesis of Gemcitabine using HMDS.

Synthesis of Cephalosporin (B10832234) Antibiotics

In the synthesis of cephalosporin antibiotics such as Cefprozil (B1668874), silylation with HMDS is a key step to protect the carboxylic acid and amino groups of the 7-aminocephalosporanic acid (7-ACA) nucleus before the acylation of the 7-amino group.[14]

Conclusion

This compound is an indispensable reagent in modern organic and medicinal chemistry. Its straightforward synthesis, coupled with its efficacy as a silylating agent, makes it a valuable tool for researchers and drug development professionals. The ability to modulate its reactivity through catalysis further expands its utility in the synthesis of complex molecules. A thorough understanding of its synthesis and mechanism of action is crucial for its effective and safe application in the laboratory and in industrial processes.

References

- 1. Mild and Highly Efficient Method for the Silylation of Alcohols Using this compound Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. US4644076A - Continuous process for the synthesis of this compound - Google Patents [patents.google.com]

- 4. CN101613363B - Preparation process of this compound - Google Patents [patents.google.com]

- 5. CN102351892A - Production method for this compound - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound: Application and synthesis_Chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. CN108033972B - Synthesis method of cefprozil - Google Patents [patents.google.com]

- 11. CN104130301A - Preparation method of gemcitabine hydrochloride intermediate - Google Patents [patents.google.com]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. WO2016097989A1 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]

- 14. CN108017658B - Synthesis method of cefprozil - Google Patents [patents.google.com]

Hexamethyldisilazane (HMDS): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilazane (HMDS), a versatile organosilicon compound, holds a significant position in a multitude of scientific and industrial applications. This guide provides an in-depth exploration of its core physical and chemical properties, detailed experimental protocols for its key applications, and visual representations of its reaction mechanisms and workflows.

Core Physical and Chemical Properties

HMDS, with the chemical formula C₆H₁₉NSi₂, is a colorless, flammable liquid with a characteristic ammonia-like odor.[1][2] It is a key reagent in organic synthesis and materials science, primarily utilized for its ability to introduce a trimethylsilyl (B98337) (TMS) group onto various functional groups.[3][4]

Physical Properties

The physical characteristics of HMDS are crucial for its handling, storage, and application in various experimental setups. A summary of these properties is presented in the table below.

| Property | Value | References |

| Molecular Weight | 161.39 g/mol | [5][6] |

| Appearance | Colorless, transparent liquid | [7][8][9] |

| Odor | Ammonia-like | [3][8][10] |

| Boiling Point | 125-126 °C | [7][8][9][10][11] |

| Melting Point | -78 °C | [5][10][11] |

| Density | 0.774 g/mL at 25 °C | [7][8][12] |

| Refractive Index (n²⁰/D) | 1.407 - 1.409 | [7][9][11] |

| Vapor Pressure | 20 hPa at 20 °C | [3][8] |

Solubility

HMDS is miscible with a wide range of organic solvents, a property that facilitates its use in various reaction media.[7] However, it is sensitive to moisture and reacts with water.[1][10]

| Solvent | Solubility | References |

| Water | Reacts (slow hydrolysis) | [1][10][11] |

| Acetone | Miscible | [7][12] |

| Benzene | Miscible | [7][12] |

| Ethyl Ether | Miscible | [7][12] |

| Heptane | Miscible | [7][12] |

| Perchloroethylene | Miscible | [7][12] |

Chemical Properties and Reactivity

The chemical reactivity of HMDS is dominated by the presence of the Si-N-Si linkage and the trimethylsilyl groups. It is a highly effective silylating agent, reacting with compounds containing active hydrogen atoms, such as alcohols, phenols, carboxylic acids, and amines, to form trimethylsilyl derivatives.[3][7][13] This process, known as silylation, is widely used to protect functional groups, increase volatility for gas chromatography, and enhance solubility in nonpolar solvents.[1][4][13]

HMDS is sensitive to moisture and undergoes slow hydrolysis to form hexamethyldisiloxane (B120664) and ammonia (B1221849).[3][7][10] This reaction is accelerated in the presence of acids. It is a stable compound under normal conditions but is incompatible with strong oxidizing agents and acids.[7]

Experimental Protocols

The following sections provide detailed methodologies for the two primary applications of HMDS: silylation of hydroxyl groups and surface treatment of silicon-based materials.

Silylation of Alcohols and Phenols

Silylation is a cornerstone of organic synthesis, and HMDS is a widely used reagent for this purpose due to its effectiveness and the formation of ammonia as the only byproduct, which is easily removed from the reaction mixture.[3][13]

This protocol is suitable for the silylation of reactive phenols without the need for a catalyst.

Materials:

-

Phenol (B47542) (e.g., p-Cresol)

-

This compound (HMDS)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Short Vigreux column

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask, combine the phenol (1 equivalent) and HMDS (2 equivalents).[14]

-

Attach a reflux condenser and heat the mixture to reflux (approximately 125 °C) with stirring for 1 hour.[14]

-

After the reaction is complete, allow the mixture to cool slightly.

-

Assemble a vacuum distillation apparatus with a short Vigreux column.

-

Distill the reaction mixture under reduced pressure to isolate the trimethylsilyl ether product.[14] The product is typically a colorless oil.[14]

-

The purity of the product can be confirmed by ¹H NMR spectroscopy.[14]

For less reactive or sterically hindered alcohols, a catalyst is often employed to accelerate the reaction. Iodine has been shown to be an efficient and nearly neutral catalyst for this transformation.[1]

Materials:

-

Alcohol

-

This compound (HMDS)

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a stirred solution of the alcohol (1 equivalent) and a catalytic amount of iodine (e.g., 0.1 mol%) in dichloromethane, add HMDS (0.5-1 equivalent).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of ammonia gas. For most primary and secondary alcohols, the reaction is complete within minutes.[15]

-

Upon completion, the reaction mixture can be worked up by removing the solvent using a rotary evaporator. The product is often obtained in high purity.

Surface Treatment of Silicon Wafers for Photolithography

In the semiconductor industry, HMDS is crucial as an adhesion promoter for photoresists on silicon wafers.[10][16] It renders the hydrophilic silicon dioxide surface hydrophobic, ensuring proper adhesion of the photoresist.[7][9][10] Vapor phase treatment is the preferred method for its uniformity and safety.[5][9]

Materials:

-

Silicon wafer with a native or grown oxide layer

-

This compound (HMDS), semiconductor grade

-

Vapor prime oven or a vacuum oven equipped for vapor deposition

-

Nitrogen (N₂) gas source

-

Goniometer for contact angle measurement

Procedure:

-

Dehydration Bake: Place the silicon wafer in a vacuum oven and bake at 140-160 °C for at least 30 minutes to remove any adsorbed moisture from the surface.[9][10] This step is critical for effective HMDS treatment.[10]

-

Vapor Priming:

-

Transfer the dehydrated wafer to the HMDS vapor prime oven, which is typically heated to 130-160 °C.[9][10]

-

Introduce HMDS vapor into the chamber. This is often done by flowing a carrier gas like nitrogen through a bubbler containing liquid HMDS or by direct vaporization in a vacuum.[16]

-

Allow the wafer to be exposed to the HMDS vapor for a set period, typically around 5 minutes for bare silicon wafers.[5]

-

-

Purge and Cool: After the priming step, purge the chamber with nitrogen to remove excess HMDS vapor. Allow the wafer to cool to room temperature.

-

Verification: The effectiveness of the HMDS treatment can be verified by measuring the contact angle of a water droplet on the wafer surface using a goniometer. A successful treatment will result in a significant increase in the contact angle, typically to between 65° and 80°, indicating a hydrophobic surface.[10]

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving HMDS.

Silylation Reaction Mechanism

Caption: Mechanism of silylation of an alcohol or phenol with HMDS.

Experimental Workflow for HMDS Surface Treatment

Caption: Workflow for surface treatment of silicon wafers using HMDS.

Logical Relationship of HMDS Properties and Applications

Caption: Relationship between HMDS properties and its primary applications.

References

- 1. Mild and Highly Efficient Method for the Silylation of Alcohols Using this compound Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]

- 2. Preparation and Properties of Trimethylsilyl Ethers and Related Compounds (1958) | Stanley H. Langer | 252 Citations [scispace.com]

- 3. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

- 4. web.mit.edu [web.mit.edu]

- 5. smu.ca [smu.ca]

- 6. HMDS [imicromaterials.com]

- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 8. biolinscientific.com [biolinscientific.com]

- 9. hnsincere.com [hnsincere.com]

- 10. General Silylation Procedures - Gelest [technical.gelest.com]

- 11. researchgate.net [researchgate.net]

- 12. needle.tube [needle.tube]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. HMDS Process – Research Core Facilities [cores.research.utdallas.edu]

- 16. brighton-science.com [brighton-science.com]

Hexamethyldisilazane CAS number and molecular weight

This guide provides the Chemical Abstracts Service (CAS) number and molecular weight for Hexamethyldisilazane (HMDS), a silicon-based organic compound frequently utilized in organic synthesis and semiconductor manufacturing.

Core Chemical Properties

This compound is primarily used as a silylating agent and as an adhesion promoter for photoresists in photolithography. Its key identifiers are summarized below.

| Property | Value |

| CAS Number | 999-97-3[1][2][3] |

| Molecular Weight | 161.39 g/mol [3] |

| Molecular Formula | C₆H₁₉NSi₂[1][2] |

Logical Relationship of Identifiers

The following diagram illustrates the direct association between the common name of the compound and its fundamental chemical identifiers.

References

A Comprehensive Technical Guide to the Solubility of Hexamethyldisilazane (HMDS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of Hexamethyldisilazane (HMDS) in a variety of common laboratory and industrial solvents. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize HMDS as a silylating agent, adhesion promoter, or in other critical applications where solvent selection is paramount.

Executive Summary

This compound (HMDS) is a versatile organosilicon compound widely employed in organic synthesis, materials science, and analytical chemistry. Its efficacy in various applications is often dictated by its interaction with the solvent system. This guide consolidates available data on the solubility of HMDS, presents it in a clear, comparative format, and provides generalized experimental protocols for solubility determination. A logical workflow for solvent selection is also provided to aid in experimental design.

Solubility Profile of this compound

HMDS is a nonpolar liquid and, as such, exhibits high solubility in a wide array of organic solvents. The available data indicates that HMDS is miscible with many common organic solvents, meaning it can be mixed in all proportions to form a homogeneous solution.[1][2][3][4][5]

Quantitative Solubility Data

Specific quantitative solubility data for HMDS (e.g., in grams per 100 mL or molarity at various temperatures) is not extensively reported in publicly available literature. This is likely because its high miscibility with most common organic solvents is sufficient for the majority of its applications. For practical purposes in a laboratory or industrial setting, HMDS can be considered fully miscible with the organic solvents listed in Table 1.

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility/Miscibility | Notes |

| Aprotic Polar Solvents | Acetone | Miscible[1][3][5] | |

| Acetonitrile | Soluble[6] | Often used to facilitate silylation reactions. | |

| Dimethylformamide (DMF) | Soluble[6] | Can facilitate silylation reactions. | |

| Dimethyl Sulfoxide (DMSO) | Soluble[6] | Can facilitate silylation reactions. | |

| Tetrahydrofuran (THF) | Soluble[6] | A common solvent for reactions involving HMDS. | |

| Aromatic Hydrocarbons | Benzene | Miscible[1][3][5] | |

| Toluene | Excellent solvent[6] | ||

| Ethers | Ethyl Ether | Miscible[1][3][5] | |

| Aliphatic Hydrocarbons | Heptane | Miscible[1][3][5] | |

| Hexane | Excellent solvent[6] | ||

| Halogenated Hydrocarbons | Perchloroethylene | Miscible[1][3][5] | |

| Amines | Pyridine | Soluble[6] | Often used as a solvent and acid scavenger in silylation reactions. |

| Protic Solvents | Water | Reacts[2][4][5] | HMDS is sensitive to moisture and undergoes slow hydrolysis to form trimethylsilanol (B90980) and ammonia.[2][4] It is considered insoluble in water. An estimated value of 392 mg/L at 25 °C has been reported, but this likely reflects the rate of hydrolysis rather than true solubility.[1] |

| Alcohols | Reacts[2] | Reacts in the presence of a catalyst to form trimethylalkoxysilanes. |

Experimental Protocols for Solubility Determination

Qualitative Solubility Determination

This method provides a rapid assessment of whether a substance is soluble, partially soluble, or insoluble in a specific solvent.

Objective: To visually assess the miscibility of HMDS in a solvent.

Materials:

-

This compound (HMDS), reagent grade

-

Solvent of interest

-

Dry glass test tubes with stoppers

-

Graduated pipettes or syringes

-

Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line

Procedure:

-

Under an inert atmosphere to prevent hydrolysis of HMDS, add a known volume (e.g., 1 mL) of the solvent to a dry test tube.

-

To the same test tube, add an equal volume (1 mL) of HMDS.

-

Stopper the test tube and shake vigorously for 30-60 seconds.

-

Allow the mixture to stand and observe.

-

Observation:

-

A clear, homogeneous solution with no phase separation indicates that HMDS is miscible or highly soluble.

-

The formation of two distinct layers indicates immiscibility or very low solubility.

-

A cloudy or turbid solution may indicate partial solubility.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a substance in a solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of HMDS in a solvent at a given temperature.

Materials:

-

This compound (HMDS), reagent grade

-

Solvent of interest

-

Thermostatically controlled shaker bath

-

Sealed, airtight flasks (e.g., screw-cap vials with septa)

-

Analytical balance

-

Gas chromatograph (GC) with a suitable detector (e.g., FID) or other quantitative analytical instrumentation

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Prepare a series of standard solutions of HMDS in the chosen solvent at known concentrations.

-

Under an inert atmosphere, add an excess amount of HMDS to a known volume of the solvent in a sealed flask. The presence of a separate HMDS phase should be visible.

-

Place the sealed flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check to ensure an excess of the HMDS phase remains.

-

After equilibration, stop the agitation and allow the mixture to stand at the constant temperature until the undissolved HMDS has settled.

-

Carefully extract an aliquot of the clear, supernatant liquid (the saturated solution) using a syringe. It may be necessary to centrifuge the sample to ensure no undissolved HMDS is transferred.

-

Accurately dilute the aliquot with the solvent to a concentration that falls within the calibration range of the analytical method.

-

Analyze the diluted sample using a calibrated analytical method (e.g., GC) to determine the concentration of HMDS.

-

Calculate the original concentration of the saturated solution, which represents the solubility of HMDS in that solvent at the specified temperature.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a process involving HMDS, based on its known solubility characteristics and reactivity.

Caption: Logical workflow for HMDS solvent selection.

Conclusion

This compound is a nonpolar compound that is miscible with a broad range of common aprotic organic solvents, including both polar and nonpolar varieties. It is reactive towards protic solvents like water and alcohols. Due to its high miscibility, detailed quantitative solubility data is not widely published. The information and protocols provided in this guide offer a comprehensive resource for scientists and researchers to make informed decisions regarding solvent selection for applications involving HMDS. The provided workflow and experimental guidelines will aid in optimizing reaction conditions and ensuring the successful application of this versatile reagent.

References

- 1. This compound | C6H19NSi2 | CID 13838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 999-97-3 [chemicalbook.com]

- 3. This compound CAS#: 999-97-3 [m.chemicalbook.com]

- 4. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Reaction of Hexamethyldisilazane with Water and Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactions of hexamethyldisilazane (HMDS) with water and alcohols. It is designed to be a valuable resource for professionals in research, science, and drug development who utilize HMDS in their work. This document details the underlying reaction mechanisms, presents quantitative data on reaction kinetics and yields, and provides detailed experimental protocols for key reactions.

Introduction

This compound, commonly known as HMDS, is a versatile organosilicon compound widely employed in organic synthesis and materials science. Its primary application lies in the silylation of substrates, a process that introduces a trimethylsilyl (B98337) (-(CH₃)₃Si) group, which serves to protect functional groups, increase volatility for gas chromatography, and enhance solubility in nonpolar solvents. The reactivity of HMDS with protic species such as water and alcohols is of fundamental importance, leading to the formation of trimethylsilanol (B90980) and trimethylsilyl ethers, respectively. Understanding the kinetics, mechanisms, and byproducts of these reactions is crucial for optimizing synthetic procedures and ensuring product purity.

Reaction Mechanisms

The reactions of this compound with water (hydrolysis) and alcohols (alcoholysis) proceed via a nucleophilic attack on the silicon atom of the Si-N bond.

Hydrolysis of this compound

The hydrolysis of HMDS is a facile reaction that occurs upon contact with water, even atmospheric moisture. The reaction proceeds in a stepwise manner. In the first step, a water molecule acts as a nucleophile, attacking one of the silicon atoms in the HMDS molecule. This is followed by the cleavage of a silicon-nitrogen bond and the formation of trimethylsilanol ((CH₃)₃SiOH) and trimethylsilylamine ((CH₃)₃SiNH₂). The trimethylsilylamine is unstable and rapidly reacts with another water molecule to produce a second molecule of trimethylsilanol and ammonia (B1221849) (NH₃). The overall reaction is the formation of two equivalents of trimethylsilanol and one equivalent of ammonia from one equivalent of HMDS and two equivalents of water. The trimethylsilanol can then undergo self-condensation to form hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃) and water.

Alcoholysis of this compound

The reaction of HMDS with alcohols, known as alcoholysis or silylation, follows a similar mechanism to hydrolysis. The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking a silicon atom in the HMDS molecule. This leads to the formation of a trimethylsilyl ether (R-O-Si(CH₃)₃) and trimethylsilylamine. The trimethylsilylamine can then react with another molecule of alcohol to produce a second equivalent of the trimethylsilyl ether and ammonia.

It is important to note that HMDS itself is a relatively weak silylating agent.[1] For this reason, the reaction with alcohols is often slow and may require heating or the use of a catalyst to proceed at a practical rate.[1][2]

Quantitative Data

The efficiency of the reaction of HMDS with water and alcohols can be quantified by examining reaction kinetics and product yields.

Kinetics of HMDS Hydrolysis

The hydrolysis of this compound has been shown to follow first-order reaction kinetics. The rate of hydrolysis is influenced by factors such as pH and temperature. The hydrolysis rate decreases as the pH value rises from 7 to 13.[3] Conversely, increasing the temperature accelerates the hydrolytic process. The activation energy for the hydrolysis of HMDS at a pH of 7 has been determined to be 28.81 kJ·mol⁻¹.[3]

| Parameter | Value | Conditions |

| Reaction Order | First-order | - |

| Activation Energy (Ea) | 28.81 kJ·mol⁻¹ | pH = 7 |

Table 1: Kinetic Data for the Hydrolysis of this compound

Silylation of Alcohols: A Comparison of Catalytic Systems

The silylation of alcohols with HMDS is often sluggish and requires a catalyst to achieve high yields in a reasonable timeframe.[4][5] Various catalysts have been shown to be effective, with significant differences in reaction times and yields. The reactivity of alcohols towards silylation generally follows the order: primary > secondary > tertiary, which is attributed to steric hindrance.[2]

The following tables summarize the yields of trimethylsilyl ethers from the reaction of various alcohols with HMDS under different catalytic conditions.

Table 2: Silylation of Alcohols with HMDS and Iodine Catalyst [5]

| Alcohol | Product | Time (min) | Yield (%) |

| 1-Heptanol | 1-(Trimethylsilyloxy)heptane | < 3 | 98 |

| 2-Octanol | 2-(Trimethylsilyloxy)octane | < 3 | 97 |

| Cyclohexanol | (Trimethylsilyloxy)cyclohexane | < 3 | 98 |

| Benzyl (B1604629) alcohol | Benzyl trimethylsilyl ether | < 3 | 99 |

| 1-Adamantanol | 1-(Trimethylsilyloxy)adamantane | 10 | 95 |

| tert-Butanol | tert-Butoxytrimethylsilane | 15 | 92 |

Table 3: Silylation of Alcohols with HMDS and H-β Zeolite Catalyst (Solvent-Free) [4]

| Alcohol | Time (h) | Yield (%) |

| n-Octanol | 1.3 | 98 |

| Allyl alcohol | 1.5 | 98 |

| Cyclohexanol | 2.0 | 98 |

| tert-Butanol | 2.5 | 70 |

| Benzyl alcohol | 1.3 | 97 |

| Phenol | 1.5 | 90 |

Table 4: Silylation of Benzyl Alcohol with HMDS: A Comparison of Solvents [6]

| Solvent | Time (min) | Yield (%) |

| Dichloromethane (B109758) (CH₂Cl₂) | 5 | 99 |

| Acetonitrile (CH₃CN) | 10 | 95 |

| Tetrahydrofuran (THF) | 15 | 90 |

| Chloroform (CHCl₃) | 10 | 92 |

| Methanol (MeOH) | 30 | 60 |

| Ethanol (EtOH) | 30 | 55 |

Experimental Protocols

The following sections provide detailed methodologies for the hydrolysis and alcoholysis of this compound.

Protocol for the Hydrolysis of this compound

This protocol outlines a general procedure for the hydrolysis of HMDS and subsequent analysis.

Materials:

-

This compound (HMDS)

-

Dioxane (or another suitable inert solvent)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of this compound in dioxane to a desired concentration.

-

While stirring, add a stoichiometric amount of deionized water to the HMDS solution.

-

Seal the flask and allow the reaction to proceed at a controlled temperature.

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction in the aliquot by adding an excess of a silylating agent that reacts rapidly with any remaining water (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Analyze the quenched aliquots by GC-MS to determine the concentration of HMDS, trimethylsilanol, and hexamethyldisiloxane over time.

-

Plot the concentration of HMDS versus time to determine the reaction rate and order.

Protocol for the Silylation of a Primary Alcohol (Benzyl Alcohol) using HMDS and Iodine Catalyst[5]

This protocol details the efficient silylation of benzyl alcohol using iodine as a catalyst.

Materials:

-

Benzyl alcohol

-

This compound (HMDS)

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thin-layer chromatography (TLC) plates

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

Procedure:

-

To a stirred solution of benzyl alcohol (10 mmol) and iodine (0.1 mmol) in dichloromethane (40 mL) in a round-bottom flask, add HMDS (8 mmol in 10 mL CH₂Cl₂) dropwise from a dropping funnel over 5 minutes.

-

Monitor the progress of the reaction by TLC. The reaction is typically complete within 3 minutes at room temperature.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove the iodine catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzyl trimethylsilyl ether.

-

If necessary, purify the product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow.

References

The Cornerstone of Silylation: A Technical Guide to HMDS in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilazane (HMDS) has established itself as a cornerstone silylating agent in the world of organic synthesis. Valued for its cost-effectiveness, stability, and the benign nature of its byproduct, ammonia (B1221849), HMDS is a versatile tool for the protection of a wide range of functional groups.[1][2][3] This technical guide provides an in-depth exploration of the core principles and practical applications of HMDS, offering valuable insights for professionals in research, discovery, and drug development.[4][5]

The Power of Silylation: Mechanism and Advantages of HMDS

Silylation is a chemical process that introduces a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group, into a molecule by replacing an active hydrogen atom.[6] This transformation is particularly useful for protecting hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups, rendering them less reactive and enabling subsequent chemical modifications at other sites of the molecule.[6][7] The resulting silyl ethers, silyl amines, and silyl esters are generally more volatile, less polar, and more thermally stable than their parent compounds.[6][7]

The primary advantage of HMDS over other silylating agents like trimethylsilyl chloride (TMSCl) lies in its reaction byproduct. The reaction of HMDS with a protic functional group liberates ammonia (NH3), a volatile and non-corrosive gas that can be easily removed from the reaction mixture.[6][7] This contrasts with the production of hydrochloric acid (HCl) when using TMSCl, which often necessitates the use of a base to neutralize the acid and can complicate purification.[7]

However, HMDS is a weaker silylating agent compared to others.[6][8] Its low silylating power often requires the use of catalysts or elevated temperatures to achieve efficient conversion, especially for hindered or less reactive substrates.[2][6][8]

The Silylation Reaction with HMDS: A Closer Look

The general reaction for the silylation of a protic functional group (R-XH, where X = O, N) with HMDS is as follows:

2 R-XH + (CH₃)₃Si-NH-Si(CH₃)₃ → 2 R-X-Si(CH₃)₃ + NH₃

The reaction is believed to proceed through a nucleophilic attack of the heteroatom (oxygen or nitrogen) on the silicon atom of the HMDS molecule. This process is often facilitated by a catalyst that activates the HMDS molecule or the substrate.

Activating HMDS: The Role of Catalysts

To overcome the inherently low reactivity of HMDS, a variety of catalysts can be employed to enhance the rate and yield of the silylation reaction.[2][8] The choice of catalyst often depends on the nature of the substrate and the desired reaction conditions.

Commonly used catalysts include:

-

Acidic Catalysts: Small amounts of strong acids like sulfuric acid or acidic salts such as ammonium (B1175870) sulfate (B86663) can significantly accelerate the reaction.[9] Trimethylchlorosilane (TMSCl) is also a highly effective catalyst.[6][10]

-

Iodine: Iodine has been demonstrated to be a mild and highly efficient catalyst for the trimethylsilylation of a wide variety of alcohols with HMDS, proceeding under nearly neutral conditions.[2][8]

-

Solid-Supported Catalysts: Heterogeneous catalysts like silica (B1680970) chloride, H-β zeolite, and sulfonic acid-functionalized silica offer advantages such as easy separation from the reaction mixture and potential for recycling.[1][11][12]

-

Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, promoting the silylation of alcohols and phenols under mild conditions.[12]

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental protocols and quantitative data for the silylation of common functional groups using HMDS.

Silylation of Alcohols

The protection of alcohols as their trimethylsilyl ethers is a frequent operation in multi-step synthesis.

General Experimental Protocol for Silylation of Alcohols:

-

To a stirred solution of the alcohol (1 mmol) in an inert solvent (e.g., CH₂Cl₂ or acetonitrile, 10 mL), add HMDS (0.6-0.7 mmol).

-

Add a catalytic amount of the chosen catalyst (e.g., iodine (0.1 mmol) or silica chloride (0.05 g for primary/secondary alcohols, 0.1 g for tertiary alcohols)).[1][2]

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is worked up. For solid-supported catalysts, the catalyst is removed by filtration.[1]

-

The solvent and excess HMDS are removed under reduced pressure to yield the crude trimethylsilyl ether.

-

If necessary, the product can be further purified by column chromatography.[1]

Table 1: Silylation of Various Alcohols with HMDS and Different Catalysts

| Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| n-Octanol | H-β zeolite (10% w/w) | Toluene | Room Temp. | 8 h | - | [11] |

| n-Octanol | H-β zeolite (10% w/w) | Neat | 80 | 1.3 h | 98 | [11] |

| Benzyl alcohol | Silica chloride | CH₃CN | Room Temp. | 5 min | 98 | [1] |

| Benzhydrol | Iodine | CH₂Cl₂ | Room Temp. | < 3 min | 95 | [2] |

| 1-Adamantanol (tertiary) | Iodine | CH₂Cl₂ | Room Temp. | 15 min | 90 | [2] |

| Phenol | Silica chloride | Neat | Room Temp. | 15 min | 95 | [1] |

Silylation of Amines

The silylation of amines is crucial in many synthetic routes and for preparing derivatives for gas chromatography.

General Experimental Protocol for Silylation of Amines:

-

A mixture of the amine (1 equivalent), HMDS (0.6 molar equivalent), and a suitable solvent (or neat) is prepared.[9]

-

For less reactive amines, a catalyst such as TMSCl can be added.[10] The reaction may require heating to reflux.[10]

-

The reaction is monitored for the cessation of ammonia evolution, indicating completion.[9]

-

The work-up typically involves removal of the solvent and excess reagent under reduced pressure.

Table 2: Silylation of Amines with HMDS

| Substrate | Catalyst | Conditions | Time | Yield (%) | Reference |

| Primary Amine | None | Reflux | Up to 8 h | - | [9] |

| Primary Amine | TMSCl | Reflux | 16 h | - | [10] |

Silylation of Carboxylic Acids

Silyl esters are useful intermediates and can be prepared from carboxylic acids and HMDS.

General Experimental Protocol for Silylation of Carboxylic Acids:

-

The carboxylic acid is mixed with an excess of HMDS, often without a solvent.[9]

-

The mixture is typically heated to facilitate the reaction.

-

The reaction progress is monitored until the evolution of ammonia ceases.[9]

-

The silyl ester is isolated by removing the excess HMDS under vacuum.

Workflow for a Typical HMDS Silylation Experiment

The following diagram illustrates a standard workflow for a silylation reaction using HMDS.

HMDS in Drug Development and Pharmaceutical Synthesis

In the pharmaceutical industry, HMDS plays a critical role as a protecting group reagent.[4][5] During the synthesis of complex drug molecules, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions.[4] HMDS provides an efficient and cost-effective means to achieve this protection. Its application is found in the synthesis of a wide range of therapeutic agents.[5] Furthermore, HMDS is used as a dehydrating agent in the production of pharmaceutical intermediates.[4]

Comparison with Other Silylating Agents

While HMDS is a workhorse silylating agent, other reagents are available, each with its own set of advantages and disadvantages.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are more powerful silylating agents than HMDS and produce volatile, neutral byproducts.[13] However, they are generally more expensive.[13] Trimethylsilyl chloride (TMSCl) is highly reactive but the corrosive nature of its HCl byproduct can be a significant drawback.[7]

Conclusion

This compound remains an indispensable reagent in organic synthesis, offering a balance of reactivity, cost-effectiveness, and operational simplicity. Its utility is significantly enhanced through the judicious use of catalysts, enabling the efficient silylation of a broad spectrum of functional groups. For researchers and professionals in drug development, a thorough understanding of the principles and practicalities of HMDS-mediated silylation is essential for the successful design and execution of complex synthetic strategies.

References

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. innospk.com [innospk.com]

- 5. jecibiochem.com [jecibiochem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. Mild and Highly Efficient Method for the Silylation of Alcohols Using this compound Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. General Silylation Procedures - Gelest [technical.gelest.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

The Genesis of a Silicon Workhorse: A Technical History of Hexamethyldisilazane

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilazane (HMDS), a compound of unassuming structure, has carved an indispensable role in modern chemical synthesis, materials science, and pharmaceutical development. Its journey from a laboratory curiosity to a cornerstone of silylation chemistry is a story of pioneering research in the burgeoning field of organosilicon compounds. This technical guide delves into the discovery, historical development, and foundational experimental protocols that established this compound as a vital tool for scientists.

Discovery and Early Synthesis

The story of this compound is intrinsically linked to the broader exploration of organosilicon chemistry. While the synthesis of the first organosilicon compound, tetraethylsilane, dates back to 1863 by Charles Friedel and James Crafts, the specific synthesis and characterization of organosilazanes, compounds featuring a silicon-nitrogen-silicon linkage, came later.[1]

The first detailed description of the synthesis of this compound, along with other alkylsilazanes, was published in a seminal 1948 paper by S. D. Brewer and C. P. Haber in the Journal of the American Chemical Society.[2] Their work laid the groundwork for the practical preparation and understanding of this class of compounds. The primary method for synthesizing HMDS, which remains the fundamental industrial process today, involves the reaction of trimethylsilyl (B98337) chloride with ammonia (B1221849).[3]

Physicochemical Properties

The utility of this compound stems from its unique physical and chemical properties. It is a colorless liquid with a characteristic ammonia-like odor.[4] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₉NSi₂ | [4] |

| Molecular Weight | 161.39 g/mol | [2] |

| Boiling Point | 125 °C | [4] |

| Melting Point | -78 °C | [3] |

| Density | 0.7742 g/cm³ at 20 °C | [4] |

| Refractive Index (n²⁰_D) | 1.4080 | [4] |

Foundational Experimental Protocols

The experimental procedures detailed by early researchers are fundamental to understanding the chemistry of this compound.

Original Synthesis of this compound (Brewer and Haber, 1948)

The pioneering synthesis of this compound was achieved through the ammonolysis of trimethylchlorosilane.

Reaction:

2(CH₃)₃SiCl + 3NH₃ → [(CH₃)₃Si]₂NH + 2NH₄Cl[3]

Procedure:

A stream of anhydrous ammonia gas was passed through a solution of trimethylchlorosilane in an inert solvent, such as diethyl ether. The reaction is exothermic and results in the precipitation of ammonium (B1175870) chloride. The reaction mixture was then filtered to remove the solid ammonium chloride. The filtrate, containing the desired this compound, was subsequently purified by fractional distillation.

Evolution of Applications

Initially explored as part of the fundamental study of organosilicon compounds, the applications for this compound have expanded dramatically over the decades.

Early Applications: Silylation and Surface Modification

The most significant early application of HMDS was as a silylating agent .[5] The trimethylsilyl group, introduced by HMDS, could be used to protect reactive functional groups, such as hydroxyl (-OH) and amine (-NH₂) groups, in organic synthesis.[6] This allowed for chemical transformations to be carried out on other parts of a molecule without affecting these sensitive groups.

Another early and crucial application was in the field of materials science, specifically for rendering surfaces hydrophobic. Treating glass or other siliceous materials with HMDS vapor replaces surface hydroxyl groups with trimethylsilyl groups, creating a water-repellent layer.[6]

Modern Applications in Research and Drug Development

Today, this compound is a ubiquitous reagent with a wide array of applications:

-

Adhesion Promoter in Photolithography: In the semiconductor industry, HMDS is used to promote the adhesion of photoresists to silicon wafers.

-

Derivatization Agent for Chromatography: In analytical chemistry, HMDS is used to derivatize polar compounds, increasing their volatility and making them amenable to analysis by gas chromatography.

-

Precursor to Strong, Non-Nucleophilic Bases: HMDS is the precursor to important bases in organic synthesis, such as lithium bis(trimethylsilyl)amide (LiHMDS), sodium bis(trimethylsilyl)amide (NaHMDS), and potassium bis(trimethylsilyl)amide (KHMDS).[3]

-

Intermediate in Pharmaceutical Synthesis: The protective group chemistry enabled by HMDS is critical in the multi-step synthesis of complex pharmaceutical compounds.[3]

Visualizing the Core Concepts

To better illustrate the key processes and relationships discussed, the following diagrams are provided in the DOT language.

Caption: Synthesis of this compound

Caption: Silylation as a Protecting Group Strategy

References

- 1. This compound | C6H19NSi2 | CID 13838 - PubChem [pubchem.ncbi.nlm.nih.gov]